1,1'-Dibenzyl-4,4'-bipyridiniuM Dichloride Hydrate

redox mediator electron transfer bioelectrochemistry

Obtain benzyl viologen dichloride hydrate for reproducible electron-transfer mediation. Generic 'viologens' cannot guarantee equivalent redox thermodynamics; BV's -374 mV potential (vs. -450 mV for methyl viologen) provides a 19-fold shift in equilibrium constant, directly impacting enzymatic or photocatalytic reaction rates. - Achieves ~100-fold electron mobility enhancement in OFETs (0.1 cm²/V·s) and boosts OPV PCE to 14.4% at 0.004 wt% doping. - Enables consistent supramolecular hybrid growth; >98% HPLC purity ensures batch-to-batch reproducibility in crystal engineering. - Hydrate form offers a defined, weighable precursor for in-situ reduction; water content ≤10%.

Molecular Formula C24H24Cl2N2O
Molecular Weight 427.4 g/mol
CAS No. 141433-62-7
Cat. No. B14165833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Dibenzyl-4,4'-bipyridiniuM Dichloride Hydrate
CAS141433-62-7
Molecular FormulaC24H24Cl2N2O
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.O.[Cl-].[Cl-]
InChIInChI=1S/C24H22N2.2ClH.H2O/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22;;;/h1-18H,19-20H2;2*1H;1H2/q+2;;;/p-2
InChIKeyDOWRDMMCSCRNJC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Viologen Dichloride Hydrate: Identity & Procurement


1,1′-Dibenzyl-4,4′-bipyridinium dichloride hydrate (commonly benzyl viologen dichloride hydrate, BV²⁺·2Cl⁻·xH₂O) is a dicationic viologen salt featuring two N‑benzyl substituents on a 4,4′-bipyridinium core [1]. It is procured primarily as a crystalline solid (white to light orange powder) with typical commercial purities ≥98.0% (HPLC) and water content ≤10.0% . The compound is supplied in research‑grade quantities (1 g–25 g) and is valued for its reversible one‑electron redox chemistry, which underpins its use as an electron‑transfer mediator, n‑type dopant, electrochromic indicator, and precursor for supramolecular hybrids. Unlike its fully anhydrous counterpart (CAS 1102‑19‑8), the hydrate form bears variable water of crystallisation; however, major vendors note that the hydrate and anhydrous forms share the same CAS RN and exhibit no material difference in product quality .

Form Crystalline hydrate, chloride salt
Redox Reversible one‑electron mediator
Role Electron‑transfer mediator, n‑dopant, electrochromic indicator, supramolecular template

Benzyl Viologen Specificity: Why Substitution Fails


Viologens are not functionally interchangeable. The N‑substituent governs the dication’s reduction potential, radical dimerization propensity, lipophilicity, and heterogeneous electron‑transfer kinetics [1][2]. Methyl viologen (MV, paraquat) exhibits a standard one‑electron reduction potential of –450 mV vs. NHE, whereas benzyl viologen (BV) is shifted to –374 mV [1]. This 76 mV difference translates to a 19‑fold change in equilibrium constant at 298 K (ΔE = 76 mV → K_BV/K_MV ≈ 19), fundamentally altering the thermodynamic driving force available to coupled enzymatic or photocatalytic systems. BV’s bulkier benzyl groups promote stronger radical‑cation π‑stacking and dimerization, which is detrimental to electrochromic device cycling stability but can be exploited for supramolecular assembly [3]. Substituting BV with ethyl viologen (–449 mV) or methyl viologen in an electron‑mediator application changes the operating potential window; using phenyl viologen introduces a different set of redox waves (–0.12 V and –0.42 V vs. Ag/AgCl) that are incompatible with many biological electron‑transfer chains [4]. For procurement, these thermodynamic and kinetic fingerprints mean that a generic ‘viologen’ specification cannot guarantee equivalent performance in a calibrated assay or device.

  • Methyl viologen (MV)

    More negative reduction potential shifts equilibrium constants; thermodynamic driving force may differ in coupled assays.

  • Ethyl viologen

    Redox potential similar to methyl viologen; dimerization and lipophilicity may not match benzyl viologen behavior.

  • Phenyl viologen

    Additional redox wave introduces incompatible potentials for single‑electron biological relays; electrochromic response profile differs.

Benzyl Viologen vs. Analogs: Quantitative Evidence


Reduction Potential vs. Methyl Viologen

Benzyl viologen (BV) exhibits a one‑electron reduction potential (BV²⁺/BV⁺•) of –374 mV vs. NHE, recommended from pulse‑radiolysis equilibration against methyl viologen (MV). Under identical conditions, the MV²⁺/MV⁺• couple is –450 mV vs. NHE [1]. The 76 mV difference corresponds to a factor of ~19 in the equilibrium constant . Early polarographic measurements at 30 °C gave E₀ = –0.359 V for BV vs. –0.446 V for MV [2].

Redox Potential (E₀)
Head‑to‑head
BV: –374 mV vs NHE MV: –450 mV vs NHE
Redox window shift vs. methyl viologen
ΔE₀ +76 mV; K_BV/K_MV ≈ 19 at 298 K, pH ~7
redox mediator electron transfer bioelectrochemistry

OFET Electron Mobility Enhancement

Neutral benzyl viologen (BV⁰), generated by in‑situ reduction of BV²⁺·2Cl⁻, was blended at 6.7% v/v into the ambipolar polymer DPPT‑TT. The doped OFETs exhibited an electron mobility of ~0.1 cm² V⁻¹ s⁻¹, up from ~10⁻³ cm² V⁻¹ s⁻¹ for pristine devices—a two‑orders‑of‑magnitude improvement [1][2]. The same study showed that BV⁰ doping in n‑type polymers (P(NDI2OD‑T2), 2DPP‑2CNTVT, 7DPP‑2CNTVT) decreased off‑current without degrading mobility. A complementary study confirmed that BV doping increases charge carrier mobility by an order of magnitude while simultaneously reducing the activation energy for charge transport, attributed to trap‑filling and favorable molecular stacking reorientation .

Electron Mobility
Cross‑study
~0.1 cm² V⁻¹ s⁻¹
~100‑fold mobility enhancement
Pristine DPPT‑TT: ~10⁻³ cm² V⁻¹ s⁻¹; BV⁰ doping 6.7% v/v
organic field-effect transistor n-type dopant organic semiconductor

Organic Solar Cell Efficiency with n-Doping

Incorporation of benzyl viologen (BV) at 0.004 wt% into the PM6:IT‑4F bulk‑heterojunction increased the power conversion efficiency (PCE) from 13.2% to 14.4% (ΔPCE = +1.2 percentage points) [1]. When the strategy was extended to a ternary PM6:Y6:PC₇₁BM:BV blend, a maximum PCE of 17.1% was achieved [1]. In a separate study, addition of benzyl viologen dichloride at 1% wt into a ZnO electron‑transport layer elevated PCE from ~7.99% (pure ZnO) to 9.31% (+16.5% relative enhancement) [2].

Power Conversion Efficiency
Cross‑study
14.4% (binary), 17.1% (ternary)
PCE enhancement from n‑doping
Undoped PM6:IT‑4F baseline 13.2%; ZnO:BV‑2Cl ETL 9.31%
organic photovoltaics n-type doping power conversion efficiency

Superoxide Generation vs. Diquat and Paraquat

In a direct comparative study using rat liver microsomes, the superoxide anion radical (O₂⁻•) generation potency followed the order diquat (DQ) > benzyl viologen (BV) > paraquat (PQ). DQ was the most potent generator, slightly exceeding BV, and both were substantially more potent than PQ [1]. This rank order correlated positively with cytotoxicity in BCNU‑compromised hepatocytes (DQ > BV > PQ) [1]. The intermediate position of BV reflects its intermediate reduction potential (–374 mV) between diquat (–360 mV) and paraquat (–450 mV) .

O₂⁻• Generation
Head‑to‑head
DQ > BV > PQ
Intermediate potency for redox biology
Rat liver microsomes, NADPH‑CYP reductase system
oxidative stress bipyridyl herbicide superoxide radical

Electrochromic Coloration Efficiency: Counterion Effects

A systematic counterion study on benzyl viologen‑based electrochromic devices (ECDs) revealed that the perchlorate salt (V1, ClO₄⁻) delivered a coloration efficiency (CE) of ~1038 ± 25.7 cm² C⁻¹, compared with ~318 ± 19.9 cm² C⁻¹ for the tetrafluoroborate analog (V2) and ~421 ± 20 cm² C⁻¹ for the bis(trifluoromethanesulfonyl)imide analog (V3) [1]. This demonstrates that counterion selection—not the viologen core alone—profoundly influences electrochromic figure‑of‑merit. Pristine benzyl viologen‑based ECDs (chloride salt) suffer from radical dimerization, which limits cycling stability; however, fluorinated benzyl viologen derivatives (FSBVs) can suppress this and achieve optical contrast ΔT ~63.6% with 97% retention after 10,000 cycles [2].

Coloration Efficiency
Head‑to‑head
BV‑ClO₄: 1038 cm² C⁻¹ BV‑BF₄: 318; BV‑TFSI: 421 cm² C⁻¹
Counterion‑dependent electrochromic figure
Solution‑type ECDs, P3HT/ITO, 0.1 M TBAP/PC
electrochromic device coloration efficiency counterion tuning

Photocatalytic Rhodamine B Degradation in Seawater

A new silver/cadmium heterometallic thiocyanate, {(BV)[Ag₂Cd(SCN)₆]}ₙ, templated by benzyl viologen (BV²⁺), demonstrated photocatalytic degradation of rhodamine B (RhB) in artificial seawater with a degradation ratio of 86.5% within 240 min under visible‑light irradiation [1]. The hybrid also exhibited a photocurrent response of 1.75 × 10⁻⁸ A [1]. While this is a hybrid material rather than BV alone, the BV dication serves as the structure‑directing agent and charge‑transfer acceptor, and its benzyl substituents contribute to the supramolecular assembly via C–H···S/N hydrogen bonds [1]. Comparable methyl viologen‑ or ethyl viologen‑templated analogs with the same inorganic framework have not been reported to date, making direct benchmarking difficult, but the performance establishes a benchmark for BV‑containing photocatalytic hybrids.

Photocatalytic Degradation
Class‑level
86.5% RhB (240 min)
BV‑templated hybrid photocatalysis
{(BV)[Ag₂Cd(SCN)₆]}ₙ in artificial seawater, visible light
photocatalysis dye degradation heterometallic hybrid

Benzyl Viologen Dichloride Hydrate: Application Scenarios


Redox Mediator in Enzymatic Bioelectrochemistry

When designing a bioelectrochemical system requiring an electron mediator with a reduction potential between that of methyl viologen (–450 mV) and diquat (–360 mV), benzyl viologen hydrate at –374 mV [1] provides an optimal thermodynamic match for enzymes such as nitrate reductase or F₄₂₀‑dependent sulfite reductase [2]. The 76 mV difference from MV directly impacts reaction rates; selecting BV avoids the excessive reductive driving force of MV that can promote off‑target reductions while still efficiently shuttling electrons from NADPH‑rubredoxin oxidoreductase [3].

n-Type Dopant for OFETs and Organic Solar Cells

For OFET fabrication, neutral benzyl viologen—generated by chemical reduction of the dichloride hydrate—achieves ~100‑fold enhancement of electron mobility in ambipolar DPPT‑TT transistors (from ~10⁻³ to ~0.1 cm² V⁻¹ s⁻¹) [4]. In OPVs, 0.004 wt% BV doping of PM6:IT‑4F BHJ increases PCE from 13.2% to 14.4%, and the strategy extends to a ternary blend achieving 17.1% PCE [5]. The dichloride hydrate form is the preferred procurement specification for these doping experiments because it provides a defined, weighable precursor that is readily reduced in situ.

Electrochromic Material with Counterion Tuning

Benzyl viologen dichloride hydrate serves as the base electrochromic material from which counterion‑exchanged derivatives (e.g., perchlorate, tetrafluoroborate) are prepared. The perchlorate form delivers coloration efficiency of ~1038 cm² C⁻¹, ~3.3‑fold higher than the tetrafluoroborate analog [6]. The chloride salt itself exhibits strong radical‑cation dimerization that limits cycling stability; therefore, users aiming for >10,000‑cycle lifetimes should procure the hydrate as a precursor for fluorinated benzyl viologen synthesis, which retains ~97% of initial optical contrast after 10,000 cycles [7].

Structure-Directing Template for Photocatalytic Hybrids

The benzyl viologen dication templates the formation of 1‑D double‑chain heterometallic thiocyanate frameworks, such as {(BV)[Ag₂Cd(SCN)₆]}ₙ, which exhibit 86.5% rhodamine B degradation in artificial seawater under visible light [8]. The benzyl groups participate in stabilizing C–H···S/N hydrogen bonds within the 3‑D network, a structural feature not achievable with smaller N‑substituents (methyl, ethyl). Procuring the hydrate form with high purity (>98% HPLC) ensures batch‑to‑batch reproducibility in hybrid crystal growth and photocatalytic performance.

Application
Selection Property
Validation Focus
Enzymatic Bioelectrochemistry
Reduction potential between MV and diquat
Enzyme-coupled electron transfer kinetics
Organic Electronics Doping
Precursor for in‑situ neutral BV⁰ formation
Charge mobility and PCE enhancement
Electrochromic Material Tuning
Chloride salt for anion exchange
Coloration efficiency and cycling stability
Supramolecular Photocatalysis
Benzyl viologen dication as template
Photocatalytic degradation in seawater

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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